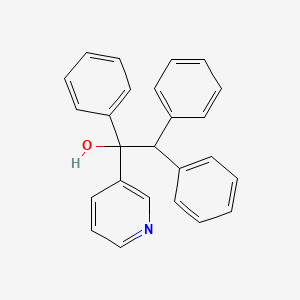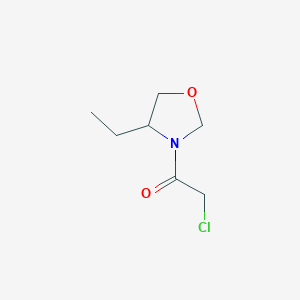
1,2,2-Triphenyl-1-(3-pyridyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Triphenyl-1-(3-pyridyl)ethanol is an organic compound characterized by the presence of three phenyl groups and a pyridyl group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2-Triphenyl-1-(3-pyridyl)ethanol can be synthesized through a multi-step process involving the reaction of pyridine derivatives with triphenylmethanol. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Triphenyl-1-(3-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl or pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of triphenylpyridyl ketone.
Reduction: Formation of triphenylpyridyl alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,2-Triphenyl-1-(3-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,2-Triphenyl-1-(3-pyridyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1-(2-pyridyl)ethanol: Similar structure but with one phenyl group and a different pyridyl position.
1,1,3-Triphenylpropargyl alcohol: Contains a propargyl group instead of a pyridyl group.
Uniqueness
1,2,2-Triphenyl-1-(3-pyridyl)ethanol is unique due to its combination of three phenyl groups and a pyridyl group, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
56501-79-2 |
|---|---|
Fórmula molecular |
C25H21NO |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1,2,2-triphenyl-1-pyridin-3-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-15-8-3-9-16-22,23-17-10-18-26-19-23)24(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19,24,27H |
Clave InChI |
JKCVPWOCKIRQHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CN=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)










![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)


